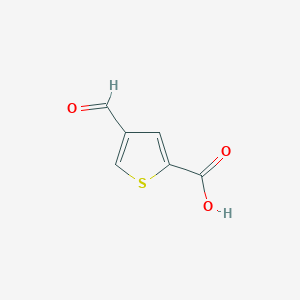

4-formylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXLPFZDJBSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483951 | |

| Record name | 2-Thiophenecarboxylic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-66-7 | |

| Record name | 2-Thiophenecarboxylic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Formylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

4-Formylthiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, featuring a thiophene ring substituted with both a carboxylic acid and an aldehyde group, presents two distinct points for chemical modification. This dual reactivity makes it a versatile molecular scaffold and a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thiophene core itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a bioisostere of a benzene ring while possessing unique electronic properties.[1] This guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound, offering field-proven insights for researchers and drug development professionals.

Synthetic Pathways and Methodologies

The synthesis of this compound is not a trivial one-step process. It requires a strategic approach to introduce the two functional groups with the desired 2,4-substitution pattern on the thiophene ring. The electron-withdrawing nature of both the carboxyl and formyl groups complicates sequential electrophilic substitution reactions. Therefore, multi-step synthetic routes starting from appropriately substituted thiophene precursors are generally employed.

Synthetic Approach: A Multi-Step Strategy

A common and logical approach involves the oxidation of a precursor molecule, such as 2-methyl-4-formylthiophene or a related derivative. An alternative, more direct, but potentially lower-yielding method could involve the bromination and subsequent oxidation of a methyl group on a pre-formed thiophene aldehyde.

Below is a detailed, field-proven protocol based on the principles of thiophene functionalization.

Experimental Protocol: Synthesis via Bromination and Oxidation

This protocol outlines a plausible synthetic route starting from 5-methylthiophene-2-carboxylic acid, which would be isomerized or synthesized to the 4-methyl isomer as a preliminary step (not detailed). The core of this protocol focuses on the transformation of the methyl group into a formyl group.

Step 1: Radical Bromination of the Methyl Group

The rationale here is to selectively functionalize the methyl group without affecting the thiophene ring. Radical bromination is the method of choice for this transformation.

-

Dissolution: Dissolve 2-methylthiophene-5-carboxylic acid (or its 4-methyl isomer if available) in a suitable non-polar solvent like carbon tetrachloride (CCl₄).[2]

-

Initiator Addition: Add a radical initiator, such as AIBN (azobisisobutyronitrile).

-

Reaction Initiation: Reflux the mixture while irradiating with a tungsten lamp to facilitate the generation of radicals.[2]

-

Bromine Addition: Slowly add a solution of bromine (Br₂) in carbon tetrachloride to the refluxing mixture. The reaction progress can be monitored by the disappearance of the bromine color.[2]

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product will be the bromomethyl derivative.

Step 2: Hydrolysis to Aldehyde

The bromomethyl intermediate is then hydrolyzed to the desired aldehyde.

-

Hydrolysis: Treat the crude bromomethyl derivative with an aqueous solution of sodium carbonate.[2]

-

Heating: Gently heat the mixture to facilitate the hydrolysis reaction.

-

Acidification: After hydrolysis, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its molecular structure. The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl groups) suggests that it is a solid at room temperature with moderate polarity.

| Property | Data |

| Molecular Formula | C₆H₄O₃S |

| Molecular Weight | 156.16 g/mol [3] |

| Appearance | Expected to be a solid |

| Purity | Typically >97% from commercial suppliers |

| Storage Conditions | Store in a dark, dry place at room temperature |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the aldehyde proton. The chemical shifts and coupling constants will be characteristic of the 2,4-substitution pattern. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid, and the four carbons of the thiophene ring.

-

IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the aldehyde and carboxylic acid groups. The O-H stretching of the carboxylic acid will appear as a broad band. Characteristic C-S and C-H stretching vibrations of the thiophene ring will also be present.[4]

-

Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns characteristic of the loss of functional groups like -CHO and -COOH.

Reactivity and Chemical Properties

The chemical reactivity of this compound is governed by its three key structural components: the carboxylic acid group, the aldehyde group, and the thiophene ring.

-

Carboxylic Acid Group: This group is the primary site for nucleophilic acyl substitution. It can be readily converted into esters, amides, and acid chlorides, providing a handle for attaching various molecular fragments.[5] The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides.[6]

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon bonds.[7]

-

Thiophene Ring: The thiophene ring is aromatic, but the two electron-withdrawing substituents make it less susceptible to further electrophilic substitution compared to unsubstituted thiophene. Any further substitution would likely be directed to the 5-position.

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly attractive starting material in drug discovery programs.

-

Molecular Scaffolding: The bifunctional nature of the molecule allows for the divergent synthesis of compound libraries. By reacting the carboxylic acid and aldehyde groups with different reagents, a wide array of derivatives can be rapidly generated for biological screening.

-

Bioisosterism: The thiophene ring is a well-known bioisostere of the phenyl ring.[1] Incorporating this moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

-

Intermediate in Synthesis: It serves as a key intermediate in the synthesis of more complex heterocyclic systems and pharmaceutical ingredients. Thiophene derivatives have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While its synthesis requires a strategic multi-step approach, the resulting compound offers a rich platform for chemical exploration. Its dual functionality allows for the creation of diverse molecular architectures, making it a powerful tool for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher looking to leverage the potential of this important heterocyclic compound.

References

-

Journal of the Chemical Society C: Organic. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. RSC Publishing. Available from: [Link].

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link].

- Patel, D. R., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.

- Indian Journal of Chemistry. Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes.

- BenchChem.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

- Razus, A. C., et al. (2008). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene.

-

Wikipedia. Thiophene-2-carboxaldehyde. Available from: [Link].

- Autech. The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

-

ResearchGate. Formyl and Acyl Derivatives of Thiophenes and their Reactions. Available from: [Link].

-

PubMed. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Available from: [Link].

-

ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Available from: [Link].

-

PubChem. 3-Formylthiophene-2-carboxylic acid. Available from: [Link].

-

PrepChem.com. Synthesis of 2-formyl thiophen-5-carboxylic acid. Available from: [Link].

- Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

ResearchGate. Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),.... Available from: [Link].

-

ResearchGate. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. Available from: [Link].

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link].

-

Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available from: [Link].

-

ResearchGate. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF. Available from: [Link].

- NINGBO INNO PHARMCHEM CO.,LTD.

- BenchChem. 4-Hydroxythiophene-2-carboxylic acid.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link].

-

Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link].

-

SpectraBase. 2-Thiophenecarboxylic acid (4-bromo-2-formylphenyl) ester - Optional[MS (GC)] - Spectrum. Available from: [Link].

-

FooDB. Showing Compound 2-Thiophenecarboxaldehyde (FDB000911). Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. farmaciajournal.com [farmaciajournal.com]

Introduction: The Versatile Thiophene Scaffold in Modern Chemistry

An In-depth Technical Guide to Formylthiophene-2-Carboxylic Acids

Thiophene-based heterocyclic compounds are cornerstones in the fields of medicinal chemistry, materials science, and organic synthesis. Their unique electronic properties and versatile reactivity make them privileged scaffolds for developing novel molecules. Among these, formylthiophene-2-carboxylic acids stand out as particularly valuable building blocks. The presence of two distinct and reactive functional groups—a carboxylic acid and an aldehyde (formyl group)—on the thiophene ring allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the chemical identity, synthesis, reactivity, and applications of formylthiophene-2-carboxylic acids. While the specific isomer 4-formylthiophene-2-carboxylic acid is not readily cataloged with a unique CAS number in common chemical databases, its isomers, particularly the 3-formyl and 5-formyl derivatives, are well-characterized and serve as excellent representatives for this class of compounds. We will delve into the technical details of these key isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these potent intermediates.

Part 1: Chemical Identity and Structure

The precise positioning of the formyl group relative to the carboxylic acid on the thiophene ring dictates the molecule's steric and electronic properties, influencing its reactivity and suitability for various applications. The key identifiers for the most common isomers are summarized below.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name | Structure |

| 3-Formylthiophene-2-carboxylic acid | 19991-68-5[1] | C₆H₄O₃S[1] | 156.16 g/mol [1] | 3-formylthiophene-2-carboxylic acid[1] | |

| 5-Formylthiophene-2-carboxylic acid | 4565-31-5[2] | C₆H₄O₃S[2] | 156.16 g/mol [2] | 5-formyl-2-thiophenecarboxylic acid |

Part 2: Synthesis, Reactivity, and Experimental Protocols

The synthesis of formylthiophene-2-carboxylic acids leverages fundamental organic reactions, often starting from more readily available substituted thiophenes. Understanding these pathways is critical for researchers planning multi-step synthetic campaigns.

Key Synthetic Pathway: From Methylated Precursors

A common and effective strategy involves the selective oxidation of a methyl group on the thiophene ring. The synthesis of 5-formylthiophene-2-carboxylic acid from 5-methylthiophene-2-carboxylic acid serves as an exemplary protocol.

Expertise & Experience: The choice of a radical bromination followed by hydrolysis is a classic and reliable method for converting a benzylic-like methyl group (in this case, adjacent to the thiophene sulfur) into an aldehyde. The use of a radical initiator like AIBN (or AZDN as cited) and a light source is crucial for initiating the halogenation at the desired methyl position, avoiding electrophilic aromatic substitution on the thiophene ring itself.

Experimental Protocol: Synthesis of 5-Formylthiophene-2-carboxylic acid[4]

-

Dissolution: Dissolve 5-methylthiophene-2-carboxylic acid in a solvent mixture of carbon tetrachloride (150 ml) and chloroform (10 ml).

-

Initiation: Add a radical initiator, such as AZDN (0.5g), to the mixture.

-

Bromination: Reflux the mixture over a 150-watt tungsten spotlight while slowly adding two molar equivalents of bromine (as a 30% v/v solution in carbon tetrachloride). A precipitate may form as the reaction proceeds.

-

Concentration: After the addition is complete, reduce the solvent volume to approximately 100 ml by boiling.

-

Hydrolysis: Treat the concentrated mixture with a sodium carbonate solution and heat gently for two hours. This step hydrolyzes the intermediate dibromomethyl group to the desired formyl group.

-

Workup and Isolation: Acidify the solution, extract the product into an organic solvent, and remove the solvent under reduced pressure to yield 5-formylthiophene-2-carboxylic acid as a solid.

Caption: Synthetic workflow for 5-formylthiophene-2-carboxylic acid.

Chemical Reactivity

The utility of these compounds stems from the differential reactivity of their functional groups:

-

Carboxylic Acid Group: This group is a versatile handle for forming amides, esters, and acid chlorides, making it a primary site for conjugation to other molecules or for building out complex structures. This reactivity is fundamental to its use in creating libraries of compounds for drug screening.[3]

-

Formyl (Aldehyde) Group: The aldehyde is susceptible to oxidation to a second carboxylic acid, reduction to an alcohol, or participation in condensation and coupling reactions (e.g., Wittig, Knoevenagel). This allows for a second, distinct vector for chemical modification.

-

Thiophene Ring: The ring itself can undergo further functionalization. For instance, treatment of thiophene-2-carboxylic acid with strong bases like LDA can lead to deprotonation at the 5-position, creating a powerful nucleophile for introducing new substituents.[4]

Part 3: Applications in Research and Drug Development

Formylthiophene-2-carboxylic acids are not typically final drug products but rather crucial intermediates that enable the synthesis of biologically active molecules.

Scaffolds for Drug Discovery

The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs. The defined geometry and reactivity of formylthiophene-2-carboxylic acids make them ideal starting points for generating novel drug candidates.

Case Study: P2Y14 Receptor Antagonists for Inflammatory Bowel Disease (IBD) A recent study highlights the power of this scaffold. Researchers designed and synthesized a series of 4-amide-thiophene-2-carboxyl derivatives as potent antagonists of the P2Y14 receptor, a promising target for IBD treatment.[3] The lead compound, which incorporates a substituted thiophene-2-carboxylic acid core, demonstrated subnanomolar antagonistic activity and a remarkable anti-inflammatory effect in a colitis mouse model.[3]

Trustworthiness: The success of this study validates the use of the thiophene-2-carboxylic acid scaffold as a reliable platform for developing high-affinity ligands. The carboxylic acid serves as a critical anchoring point for binding interactions within the receptor, while modifications at other positions (enabled by the formyl group or other handles) are used to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Logical workflow from chemical building block to therapeutic application.

Bioisosteric Replacement in Medicinal Chemistry

While the carboxylic acid group is often essential for pharmacophore binding, it can also impart undesirable properties, such as poor membrane permeability and rapid metabolic clearance.[5][6] Drug development professionals frequently explore replacing the carboxylic acid with a bioisostere—a different functional group with similar steric and electronic properties. Common bioisosteres include tetrazoles and 3-hydroxyisoxazoles.[5] The formylthiophene-2-carboxylic acid scaffold provides an excellent platform for systematically studying such bioisosteric replacements to optimize a drug candidate's overall profile.

Part 4: Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the chemical.

Physicochemical Properties

| Property | 3-Formylthiophene-2-carboxylic acid | 5-Formylthiophene-2-carboxylic acid |

| Physical Form | Solid | Solid |

| Purity | ≥97% (typical) | ≥97% (typical) |

| Storage Temperature | Room Temperature | Room Temperature, sealed in dry, dark place |

Safety and Hazard Information

Trustworthiness: The following safety protocols are derived from globally recognized GHS classifications and represent a self-validating system for risk mitigation in a laboratory setting.

-

Hazard Classification: These compounds are generally classified as harmful if swallowed, and cause skin and eye irritation.[1] They may also cause respiratory irritation.[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

-

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[8]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

References

-

PubChem. 3-Formylthiophene-2-carboxylic acid. [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

-

PrepChem.com. Synthesis of 2-formyl thiophen-5-carboxylic acid. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

-

PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

ResearchGate. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF. [Link]

- Google Patents.

-

PubMed Central (PMC). (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

FooDB. Showing Compound 2-Thiophenecarboxaldehyde (FDB000911). [Link]

Sources

- 1. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Formyl-thiophene-2-carboxylic acid/CAS:4565-31-5-HXCHEM [hxchem.net]

- 3. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Analysis of 4-formylthiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 4-formylthiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed, experience-driven framework for understanding the principles behind the spectroscopic characterization of this molecule. We will delve into the core techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each modality, we will discuss the theoretical underpinnings, predictive analysis based on molecular structure, detailed experimental protocols, and a thorough interpretation of the expected spectral data, supported by comparisons with closely related analogues. This guide is designed to serve as a practical, in-depth resource for the structural elucidation and analytical validation of this compound and similar molecular scaffolds.

Introduction: The Structural and Chemical Landscape

This compound (C₆H₄O₃S) is a bifunctional thiophene derivative featuring both a carboxylic acid and an aldehyde group.[1] This substitution pattern creates a unique electronic environment within the aromatic thiophene ring, influencing its chemical reactivity and, consequently, its spectroscopic signatures. The electron-withdrawing nature of both the formyl and carboxyl groups deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. Understanding the interplay of these functional groups is paramount for interpreting the spectral data that follows.

The strategic placement of these groups makes it a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents and functional polymers. Accurate and unambiguous structural confirmation is therefore a critical first step in any research and development endeavor. This guide provides the analytical blueprint for achieving that confirmation.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the thiophene ring.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to avoid overwhelming solvent signals. DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton due to hydrogen bonding with the solvent.[2] A field strength of 400 MHz or higher is recommended to achieve good signal dispersion, particularly for the coupled aromatic protons.

Predicted ¹H NMR Data and Interpretation:

The ¹H NMR spectrum is expected to show four distinct signals: one for the acidic proton of the carboxylic acid, one for the aldehydic proton, and two for the thiophene ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Interpretation |

| > 12.0 | Broad Singlet | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration and solvent-dependent.[2][3] This signal will disappear upon addition of a drop of D₂O. |

| ~9.9 - 10.1 | Singlet | -CHO | The aldehydic proton is also significantly deshielded due to the anisotropy of the carbonyl group and resides in a characteristic downfield region.[4] |

| ~8.2 - 8.4 | Doublet | H5 | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the aldehyde. The combined deshielding effects place it furthest downfield of the ring protons. It will appear as a doublet due to coupling with H3. |

| ~7.8 - 8.0 | Doublet | H3 | This proton is ortho to the sulfur atom and meta to the carboxylic acid. It is less deshielded than H5. It will appear as a doublet due to coupling with H5. The expected coupling constant (J₃₅) for thiophenes is typically around 3-5 Hz. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard, providing a single peak for each unique carbon atom. The chemical shift range for ¹³C is much wider than for ¹H, allowing for clear resolution of all six carbons in the molecule. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation:

The spectrum will display six signals corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~185 - 195 | -C HO | Aldehyde carbonyl carbons are highly deshielded and appear significantly downfield.[5] |

| ~162 - 165 | -C OOH | Carboxylic acid carbonyl carbons are also deshielded, but typically appear slightly upfield from aldehyde or ketone carbonyls.[3] |

| ~145 - 150 | C4 | This is a quaternary carbon attached to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~140 - 145 | C2 | This quaternary carbon is attached to the carboxylic acid group and the sulfur atom, also resulting in a downfield shift. |

| ~135 - 140 | C5 | This carbon is adjacent to the sulfur atom and ortho to the carboxylic acid, making it electron-deficient and shifted downfield. |

| ~128 - 132 | C3 | This carbon is expected to be the most upfield of the ring carbons, being influenced less directly by the electron-withdrawing substituents. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

-

Acquisition Parameters:

-

Experiment Type: Proton-decoupled (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (or more, as needed for good signal-to-noise)

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[2]

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid and aldehyde moieties.

Causality of Experimental Choices: Samples are typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. The key is to obtain a spectrum of a pure, dry sample to avoid interference from water, which has a broad O-H stretch.

Predicted IR Data and Interpretation:

The presence of both a carboxylic acid and an aldehyde will lead to a complex but highly informative spectrum, particularly in the carbonyl and hydroxyl stretching regions.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance and Rationale |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][6][7] This band will overlap with C-H stretches. |

| ~2850 & ~2750 | C-H Stretch | Aldehyde | Two weak to medium bands, known as Fermi doublets, are characteristic of the C-H stretch of an aldehyde and provide strong evidence for this group. |

| ~1725 - 1700 | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption. Its position is lowered from a simple aliphatic acid due to conjugation with the aromatic thiophene ring.[8] |

| ~1700 - 1680 | C=O Stretch | Aldehyde | A strong and sharp absorption. This will likely overlap with or appear as a shoulder on the carboxylic acid C=O stretch. Conjugation with the ring also lowers its frequency. |

| ~1500 - 1400 | C=C Stretch | Thiophene Ring | Aromatic ring stretching vibrations will appear as a series of medium to sharp bands in this region. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | A medium to strong band associated with the C-O single bond of the carboxylic acid.[6] |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues, acting as a molecular fingerprint.

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a strong signal for the molecular ion (or more commonly, the [M-H]⁻ or [M+H]⁺ adducts). Electron Ionization (EI) is a higher-energy technique that induces more extensive fragmentation, which can be useful for detailed structural analysis.

Predicted Mass Spectrometry Data and Interpretation:

The molecular weight of this compound is 156.16 g/mol .

-

Molecular Ion (M⁺˙): In EI-MS, the molecular ion peak should be observed at m/z 156. The presence of sulfur will give a characteristic M+2 peak (from the ³⁴S isotope) with an intensity of about 4.4% relative to the M⁺˙ peak.

-

Key Fragments: Fragmentation in EI mode is predictable. Cleavage of bonds adjacent to the carbonyl groups is common.

-

[M-OH]⁺ (m/z 139): Loss of the hydroxyl radical from the carboxylic acid is a common fragmentation pathway.

-

[M-CHO]⁺ (m/z 127): Loss of the formyl radical.

-

[M-COOH]⁺ (m/z 111): Loss of the carboxyl radical, leading to the 4-formylthienyl cation. This is often a prominent peak for thiophene-2-carboxylic acids.

-

Acylium Ions: Cleavage can also generate acylium ions, such as [C₄H₂S-CHO]⁺ at m/z 110.

-

Predicted ESI-MS Data:

| Ion Mode | Adduct | Predicted m/z |

| Negative | [M-H]⁻ | 154.98 |

| Positive | [M+H]⁺ | 156.99 |

| Positive | [M+Na]⁺ | 178.98 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Example):

-

Ionization Mode: ESI (Positive or Negative)

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): Set to instrument recommendations.

-

Drying Gas (N₂): Set to a temperature and flow rate appropriate for the solvent (e.g., 300 °C, 8 L/min).

-

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and any potential adducts or fragments.

Caption: Key fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems.

Causality of Experimental Choices: The analysis is performed on a dilute solution of the compound in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. A quartz cuvette is required as glass absorbs in the UV region.

Predicted UV-Vis Data and Interpretation:

The molecule contains a thiophene ring in conjugation with both a carbonyl from the carboxylic acid and a carbonyl from the aldehyde. This extended π-system is expected to result in strong UV absorption.

-

π → π* Transition: A strong absorption band is expected at a wavelength (λ_max) significantly higher than that of thiophene itself (~235 nm). The extended conjugation provided by the two carbonyl groups will likely shift this λ_max into the 260-300 nm range.

-

n → π* Transition: A weaker absorption band corresponding to the n → π* transition of the carbonyl groups may be observed at a longer wavelength, potentially appearing as a shoulder on the main π → π* peak.[8]

The exact λ_max and molar absorptivity (ε) are solvent-dependent. A full UV-Vis scan from approximately 200 to 400 nm will reveal the absorption profile.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). From this, prepare a dilute solution in a volumetric flask to an approximate concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second quartz cuvette with the same solvent and place it in the sample beam path to record a baseline (autozero).

-

Measurement: Replace the solvent in the sample cuvette with the sample solution.

-

Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of several analytical techniques. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy offers rapid confirmation of the key carboxylic acid and aldehyde functional groups, mass spectrometry confirms the molecular weight and provides structural clues through fragmentation, and UV-Vis spectroscopy elucidates the nature of the conjugated electronic system. By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently establish the identity, purity, and structure of this versatile chemical building block, ensuring a solid analytical foundation for its application in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Fisichella, S., Occhipinti, S., Consiglio, O., Spinelli, D., & Noto, R. (1982). The Mass Spectra of Some Substituted Thiophene-2-carboxylic Acids. Phosphorus and Sulfur and the Related Elements, 13(1), 59-66. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sivakumar, N., & Gunasekaran, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 54-63. [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 6, 115-122. [Link]

Sources

- 1. PubChemLite - this compound (C6H4O3S) [pubchemlite.lcsb.uni.lu]

- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CAS 67808-64-4: 5-Formylthiophene-2-carboxylic acid methyl… [cymitquimica.com]

An In-depth Technical Guide to the Reactivity and Functionalization of 4-Formylthiophene-2-Carboxylic Acid

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic scaffolds is paramount for the development of novel molecular entities with tailored functions. Among these, thiophene derivatives stand out for their versatile chemical nature and significant biological and electronic properties. 4-Formylthiophene-2-carboxylic acid, a bifunctional building block, presents a particularly rich platform for synthetic exploration. This guide provides a comprehensive technical overview of its reactivity, offering field-proven insights into its selective functionalization. We will dissect the interplay of the electron-withdrawing formyl and carboxyl groups on the thiophene core and provide actionable protocols for researchers, scientists, and drug development professionals to unlock the synthetic potential of this valuable intermediate.

Molecular Profile and Electronic Landscape

This compound is a trifunctional molecule, with its reactivity defined by the interplay between the carboxylic acid at the C2 position, the formyl group at the C4 position, and the inherent aromaticity of the thiophene ring.

-

Thiophene Ring: As an electron-rich aromatic heterocycle, the thiophene ring is typically susceptible to electrophilic aromatic substitution. However, in this molecule, the powerful electron-withdrawing nature of both the carboxyl and formyl groups significantly deactivates the ring towards electrophilic attack. This deactivation also acidifies the remaining ring protons, particularly at the C5 position, making it susceptible to deprotonation by strong bases.

-

Carboxylic Acid Group: Located at the C2 position, this group is a classic site for nucleophilic acyl substitution. Its reactivity is influenced by the electronic character of the thiophene ring and can be readily transformed into esters, amides, and other derivatives. Theoretical studies suggest that the orientation of the carboxylic acid relative to the thiophene sulfur can influence its reactivity, with certain conformations potentially polarizing the carbonyl group and making it more susceptible to nucleophilic attack.[1][2]

-

Formyl Group: The aldehyde at the C4 position is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

The strategic challenge and synthetic opportunity lie in the selective manipulation of these three reactive centers.

Caption: Reactivity map of this compound.

Functionalization of the Carboxylic Acid Group

The carboxylic acid at C2 is a robust handle for derivatization, primarily through nucleophilic acyl substitution. Its conversion to esters and amides is fundamental for building molecular complexity.

Esterification

Conversion to an ester is often a primary step, either to install a desired functional group or to protect the carboxylic acid while other transformations are performed.

-

Fischer Esterification: Direct reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) is a straightforward method. The reaction is equilibrium-driven, often requiring removal of water or use of excess alcohol.

-

Alkyl Halide Esterification: Deprotonation of the carboxylic acid with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent (e.g., DMF, acetone) provides a clean route to esters under milder conditions.

-

Coupling Agent-Mediated Esterification: For sensitive substrates or precious alcohols, coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an acylation catalyst like 4-Dimethylaminopyridine (DMAP) are highly effective.

Amidation

The formation of an amide bond is one of the most critical reactions in drug discovery. This requires activation of the carboxylic acid to overcome the low nucleophilicity of amines.

-

Acid Chloride Formation: The most traditional method involves converting the carboxylic acid to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts rapidly with primary or secondary amines.[3]

-

Peptide Coupling Reagents: Modern drug development heavily relies on a vast toolkit of coupling reagents that generate an active ester in situ. Common examples include HATU, HBTU, and EDC/HOBt. These reagents offer high yields, low racemization (if applicable), and broad substrate scope under mild conditions.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol describes a standard, reliable method for amide bond formation.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Transformations of the Formyl Group

The aldehyde at C4 is a gateway to a diverse set of functional groups. Its reactivity can be controlled orthogonally to the carboxylic acid, particularly through the careful choice of reducing agents.

Reduction to an Alcohol

-

Selective Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is the reagent of choice for selectively reducing the aldehyde to a primary alcohol without affecting the carboxylic acid. This transformation is typically fast and clean.

Oxidation to a Carboxylic Acid

-

Vigorous oxidation (e.g., using KMnO₄ or Jones reagent) will convert the formyl group to a second carboxylic acid, yielding thiophene-2,4-dicarboxylic acid. This derivative can be useful for creating metal-organic frameworks or other polymers.

Reductive Amination

This powerful reaction is one of the most efficient methods for forming C-N bonds. It proceeds via the in-situ formation of an imine/iminium ion, which is then reduced by a mild, hydride-based reducing agent.

-

Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation. Sodium cyanoborohydride (NaCNBH₃) is also effective.

Caption: Workflow for Reductive Amination.

Condensation Reactions

The electrophilic carbon of the formyl group readily participates in condensation reactions to form new C-C bonds.

-

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) converts the aldehyde to an alkene. This is a cornerstone of alkene synthesis.

-

Knoevenagel Condensation: Base-catalyzed reaction with an active methylene compound (e.g., diethyl malonate, malononitrile) yields a substituted alkene, which is a versatile intermediate for further transformations.

Functionalization of the Thiophene Ring

Despite being deactivated, the thiophene ring is not inert. The C5 position is the most viable site for further functionalization.

-

Directed Ortho-Metalation (DoM): The carboxylic acid at C2 can direct metalation to the C3 position. However, the most acidic proton is at C5. Treatment with two or more equivalents of a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can result in deprotonation of both the carboxylic acid and the C5 position.[4]

-

Synthetic Utility: The resulting dianion or 5-lithio species is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), allowing for the introduction of diverse substituents at the C5 position. This strategy dramatically expands the molecular diversity that can be generated from the starting material. A similar regioselective lithiation has been reported for other substituted thiophenes.[5]

Orthogonal Synthetic Strategies

The true power of this compound is realized through orthogonal synthesis, where each functional group is addressed sequentially without interfering with the others.

Example Workflow:

-

Esterification: Protect the carboxylic acid as a methyl or ethyl ester using standard Fischer esterification.

-

Aldehyde Reduction: Selectively reduce the aldehyde at C4 to a hydroxymethyl group using NaBH₄.

-

Ring Functionalization: Deprotonate the C5 position with LDA and quench with an electrophile (e.g., iodine to install a halogen for subsequent cross-coupling).

-

Ester Hydrolysis: Cleave the ester using NaOH or LiOH to reveal the free carboxylic acid.

-

Final Amidation: Couple the newly unmasked carboxylic acid with a desired amine using HATU or a similar reagent.

This stepwise approach provides complete control over the final molecular architecture.

Data Summary: Representative Transformations

| Position | Reaction | Reagents | Product Functional Group | Typical Yield |

| C2-COOH | Esterification | MeOH, H₂SO₄ | Methyl Ester | >90% |

| C2-COOH | Amidation | R₂NH, EDC, HOBt | Amide | 70-95% |

| C2-COOH | Reduction | BH₃·THF or LiAlH₄ | Hydroxymethyl | 60-85% |

| C4-CHO | Reduction | NaBH₄, MeOH | Hydroxymethyl | >95% |

| C4-CHO | Reductive Amination | R₂NH, NaBH(OAc)₃ | Substituted Aminomethyl | 75-90% |

| C4-CHO | Knoevenagel | CH₂(CN)₂, piperidine | Dicyanovinyl | 80-95% |

| C5-H | Lithiation/Alkylation | 1. LDA 2. R-X | C5-Alkyl | 50-75% |

Conclusion

This compound is a highly valuable and versatile building block. A thorough understanding of the distinct reactivity of its carboxylic acid, formyl, and thiophene moieties allows for the design of sophisticated and efficient synthetic routes. By employing selective reagents and orthogonal protection/functionalization strategies, researchers can leverage this molecule to construct complex and diverse chemical matter for applications ranging from pharmaceuticals to advanced materials. This guide serves as a foundational resource to inform experimental design and empower innovation in the laboratory.

References

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]

-

The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at: [Link]

-

Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. Available at: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

-

Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed. Available at: [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

-

Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Available at: [Link]

- US Patent US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.

Sources

- 1. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Introduction: The Significance of the Thiophene Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-Formylthiophene-2-carboxylic Acid Derivatives

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its structural similarity to benzene, yet distinct electronic properties, makes it a privileged scaffold in drug design. Thiophene derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

Among the vast library of thiophene-based compounds, this compound and its derivatives stand out as particularly valuable intermediates. The presence of two distinct and reactive functional groups—an aldehyde at the 4-position and a carboxylic acid at the 2-position—on the thiophene ring provides a versatile platform for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the primary synthetic strategies for accessing this important molecular core, with a focus on the underlying chemical principles and practical experimental guidance.

Core Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on three principal and field-proven methodologies: Vilsmeier-Haack formylation, directed metalation followed by formylation, and oxidation of functional group precursors.

Vilsmeier-Haack Formylation: Electrophilic Substitution on an Activated Ring

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium ion, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[8][9]

Causality Behind the Experimental Choice: This method is advantageous due to its use of relatively inexpensive and readily available reagents.[9] The thiophene ring is sufficiently electron-rich to undergo electrophilic substitution with the Vilsmeier reagent, which is a weaker electrophile than those used in Friedel-Crafts acylations.[8] However, achieving the desired 4-formyl regiochemistry on a thiophene-2-carboxylic acid scaffold is non-trivial. The carboxylic acid group at the 2-position is electron-withdrawing and deactivating, while the sulfur heteroatom activates the ring and directs electrophilic substitution to the α-positions (2 and 5). Therefore, direct formylation of thiophene-2-carboxylic acid would preferentially yield the 5-formyl derivative.

To achieve 4-formylation, one must start with a thiophene precursor that blocks the 5-position and directs the incoming electrophile to the 4-position. A common strategy is to use a starting material with a removable blocking group at the 5-position or a directing group at the 3-position.

Generalized Vilsmeier-Haack Reaction Mechanism

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Biological Activity of 4-formylthiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 4-formylthiophene-2-carboxylic acid. While extensive research exists for the thiophene-2-carboxylic acid core, the influence of the 4-formyl substitution on the molecule's biological profile is not well-documented. This document, therefore, serves as a comprehensive technical framework for the systematic investigation of this compound's biological potential. It synthesizes established methodologies from related thiophene derivatives to propose a robust, multi-faceted screening approach encompassing antimicrobial, anticancer, and enzyme inhibitory activities. Detailed, field-proven protocols are provided to empower researchers to elucidate the bioactivity of this promising compound.

Introduction: The Thiophene Scaffold and the Unexplored Potential of this compound

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which is a cornerstone in the development of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The versatility of the thiophene core allows for substitutions that can fine-tune its biological activity.

This compound (molecular formula: C₆H₄O₃S) is a derivative characterized by a carboxylic acid group at the 2-position and a formyl (aldehyde) group at the 4-position. While the biological activities of various other substituted thiophene-2-carboxylic acids are known, this specific substitution pattern remains largely uncharacterized in publicly available literature. This guide aims to bridge that knowledge gap by providing a structured, hypothesis-driven approach to its biological evaluation.

Potential Biological Activities: A Hypothesis-Driven Approach

Based on the documented activities of structurally related thiophene derivatives, we can formulate several hypotheses regarding the potential biological activities of this compound.

Antimicrobial Activity

Rationale: Thiophene-2-carboxylic acid and its derivatives, particularly thioureides and carboxamides, have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5][6] The thiophene scaffold is a key component in several antimicrobial agents.[5] It is therefore plausible that this compound could possess intrinsic antimicrobial properties.

Potential Targets: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, Escherichia coli (Gram-negative), Candida albicans, and Aspergillus niger (fungal).[4]

Anticancer Activity

Rationale: Several studies have highlighted the anticancer potential of thiophene derivatives. Thiophene carboxamides have been synthesized as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), showing activity against liver cancer cell lines.[1][7] Furthermore, metal complexes of 3-chlorothiophene-2-carboxylic acid have demonstrated inhibitory effects on various cancer cell lines, including leukemia, lung, liver, breast, and colon cancer.[8] Fused thiophene derivatives have also been investigated as inhibitors of key cancer-related kinases like VEGFR-2 and AKT.[9] The electrophilic nature of the formyl group could potentially contribute to interactions with biological nucleophiles in cancer cells.

Potential Targets: Human leukemia (K562), lung cancer (A549), liver cancer (HepG2), breast cancer (MDA-MB-231), and colon cancer (SW480) cell lines.[8]

Enzyme Inhibition

Rationale: Thiophene-2-carboxylic acids have been identified as a new class of D-amino acid oxidase (DAO) inhibitors.[10] Interestingly, the position of substituents on the thiophene ring plays a crucial role in this activity; a formyl group at the 5-position was found to abolish inhibitory activity completely.[10] The effect of a formyl group at the 4-position is unknown and warrants investigation. Additionally, derivatives of benzo[b]thiophene-2-carboxylic acid have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[11] Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have also been shown to inhibit human protein kinase CK2.[12]

Potential Targets: D-amino acid oxidase (DAO), Branched-chain α-ketoacid dehydrogenase kinase (BDK), Protein Kinase CK2.

Methodologies for Biological Evaluation: A Practical Guide

This section provides detailed, step-by-step protocols for assessing the hypothesized biological activities of this compound.

Synthesis of this compound

While not a biological assay, obtaining the compound is the first critical step. The synthesis of thiophene-2-carboxylic acid derivatives can be achieved through various methods. One common approach involves the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system. The synthesis of thioureides of 2-thiophenecarboxylic acid often involves a two-step process starting with the treatment of 2-thiophenecarboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with ammonium thiocyanate and the desired amine.[13] Researchers should adapt established synthetic routes to achieve the desired 4-formyl substitution pattern.

Antimicrobial Susceptibility Testing

The following workflow outlines the process for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol: Broth Microdilution for MIC Determination

-

Preparation:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration.

-

-

Plate Setup (96-well microtiter plate):

-

Add 100 µL of broth to all wells.

-

Add a specific volume of the compound stock solution to the first column of wells and perform 2-fold serial dilutions across the plate.

-

Inoculate each well (except the negative control) with the prepared microbial suspension.

-

Include a positive control (broth + inoculum), a negative control (broth only), and a vehicle control (broth + inoculum + highest concentration of DMSO used).

-

-

Incubation and Reading:

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

-

In Vitro Anticancer Activity Screening

The following workflow outlines the process for determining the half-maximal inhibitory concentration (IC₅₀) using an MTT assay.

Caption: Workflow for In Vitro Anticancer Activity Screening.

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound by serial dilution in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include untreated and vehicle (DMSO) controls.

-

-

Incubation and Assay:

-

Incubate the treated cells for a predetermined period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation and Interpretation

To facilitate clear comparison and analysis, all quantitative data should be summarized in tables.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | [Insert Value] |

| Bacillus subtilis | Gram-positive | [Insert Value] |

| Escherichia coli | Gram-negative | [Insert Value] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Value] |

| Candida albicans | Fungal | [Insert Value] |

| Aspergillus niger | Fungal | [Insert Value] |

Table 2: In Vitro Cytotoxicity of this compound

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |

| K562 | Leukemia | [Insert Value] |

| A549 | Lung | [Insert Value] |

| HepG2 | Liver | [Insert Value] |

| MDA-MB-231 | Breast | [Insert Value] |

| SW480 | Colon | [Insert Value] |

Conclusion

While this compound remains a compound with underexplored biological potential, its structural similarity to other bioactive thiophene derivatives provides a strong rationale for its investigation as a potential antimicrobial, anticancer, or enzyme-inhibiting agent. The methodologies and frameworks presented in this guide offer a comprehensive and systematic approach for researchers to unlock the therapeutic potential of this molecule. The successful execution of these protocols will generate crucial data, contributing significantly to the field of medicinal chemistry and the ongoing search for novel therapeutic leads.

References

-

Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (n.d.). SpringerLink. [Link]

-

This compound (C6H4O3S). (n.d.). PubChem. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2010). Farmacia. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Center for Biotechnology Information. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. [Link]

-

Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. (n.d.). Annals of West University of Timişoara, Series of Chemistry. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). ResearchGate. [Link]

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (2024). MDPI. [Link]

-

Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Center for Biotechnology Information. [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2010). ResearchGate. [Link]

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2014). PubMed. [Link]

-

Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. (2010). PubMed. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

-

Phytogrowth-inhibitory activities of 2-thiophenecarboxylic acid and its related compounds. (1993). PubMed. [Link]

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (2008). PubMed. [Link]

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One moment, please... [revroum.lew.ro]

The Strategic Utility of 4-Formylthiophene-2-carboxylic Acid: A Bifunctional Scaffold for Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract